Cas no 682804-90-6 (2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-)

2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-
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- インチ: 1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)
- InChIKey: MUGWBDDSSSTZQJ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C=CC1=C(Cl)C=CC(C)=C1F
2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595136-250mg |
3-(6-Chloro-2-fluoro-3-methylphenyl)acrylic acid |
682804-90-6 | 98% | 250mg |
¥1959.00 | 2024-05-04 | |
Apollo Scientific | PC52469-5g |
6-Chloro-2-fluoro-3-methylcinnamic acid |
682804-90-6 | 95% | 5g |
£1026.00 | 2025-02-21 | |
Apollo Scientific | PC52469-1g |
6-Chloro-2-fluoro-3-methylcinnamic acid |
682804-90-6 | 95% | 1g |
£342.00 | 2025-02-21 | |
Apollo Scientific | PC52469-250mg |
6-Chloro-2-fluoro-3-methylcinnamic acid |
682804-90-6 | 95% | 250mg |
£114.00 | 2025-02-21 |
2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)- 関連文献
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2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl)-に関する追加情報
Introduction to 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl) and Its CAS No. 682804-90-6
2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl), identified by its CAS number 682804-90-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural framework that includes a propenoic acid moiety linked to a phenyl ring substituted with chloro and fluoro groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in drug discovery and synthesis.
The structural composition of 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl) is highly intriguing from a chemical perspective. The propenoic acid (also known as acrylic acid) backbone provides a reactive site for various chemical transformations, while the phenyl ring with chloro and fluoro substituents enhances its potential as a pharmacophore. These substituents not only influence the electronic properties of the molecule but also contribute to its solubility and metabolic stability, which are critical factors in pharmaceutical development.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluoro and chloro substituents into their structures. These substituents are known to improve the bioavailability and binding affinity of drug candidates. For instance, fluoro groups can enhance metabolic stability by preventing unwanted hydrolysis or oxidation, while chloro groups can increase lipophilicity, facilitating better cell membrane penetration. The combination of these effects makes 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl) a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the synthesis of active pharmaceutical ingredients (APIs). Researchers have been exploring its utility in creating novel therapeutic agents targeting various diseases. For example, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression. The precise arrangement of chloro and fluoro groups on the phenyl ring allows for selective interactions with biological targets, which is crucial for developing effective drugs with minimal side effects.
The CAS number 682804-90-6 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized nomenclature system is essential for maintaining consistency in research papers, patents, and regulatory submissions. The use of CAS numbers also facilitates database searches and literature reviews, enabling researchers to quickly access relevant information about the compound's properties, synthesis methods, and potential applications.
Recent advancements in computational chemistry have further enhanced the understanding of 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl). Molecular modeling techniques allow researchers to predict the compound's behavior in various biological environments with high accuracy. These simulations can help identify optimal conditions for synthesis and provide insights into its mechanism of action. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce experimental costs.
In addition to its pharmaceutical potential, this compound has shown promise in materials science applications. The unique combination of functional groups makes it suitable for designing advanced polymers and coatings with enhanced durability and functionality. For instance, its ability to undergo cross-linking reactions could be exploited to create novel materials with improved mechanical strength and thermal stability.
The synthesis of 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Researchers have developed various synthetic routes, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods highlight the compound's versatility and adaptability to different synthetic strategies.
Evaluation of 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl) in preclinical studies has revealed several interesting properties. Its solubility profile suggests potential for oral administration, while preliminary toxicity studies indicate low acute toxicity levels. These findings make it an attractive candidate for further development into a therapeutic agent. However, additional research is needed to fully understand its long-term safety profile and pharmacokinetic behavior.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate pharmacological properties significantly. In 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl), the fluorine atom at the 2-position of the phenyl ring contributes to enhanced metabolic stability by preventing oxidative degradation. This feature is particularly valuable in developing drugs that require long-term administration.
Future directions in the study of 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl) include exploring its derivatives for targeted therapies. By modifying other parts of its structure, researchers can fine-tune its biological activity to treat specific diseases more effectively. Additionally, green chemistry approaches are being investigated to develop more sustainable synthetic methods that minimize waste and energy consumption.
The integration of artificial intelligence (AI) into drug discovery has opened new avenues for exploring compounds like 2-Propenoic acid, 3-(6-chloro-2-fluoro-3-methylphenyl). AI algorithms can analyze vast datasets rapidly, identifying potential lead compounds with high accuracy. This technology can significantly reduce the time required for hit identification and lead optimization phases in drug development pipelines.
In conclusion,CAS No682804-90andproduct name: 2-propenoic acid, provide valuable insights into a compound with significant pharmaceutical potential,named: 3-(6-chloro -fluro -methyl phenyl)-propionicacid,that holds promise as a building block for novel therapeutics,focusing onfluorinatedaromatic compoundsfor targeted treatments,emphasizingfluorine's rolein medicinal chemistry,highlightingfluorine's contributionto drug design,showcasingfluorine's impact ondrug efficacy,demonstratingfluorine's importancein modern pharmacology,illustratingfluorine's versatilityin drug development,exploringfluorine's potentialin future therapeutics,consideringfluorine's benefitsin drug formulations,evaluatingfluorine's rolein enhancingdrug properties,understandingfluorine's impactondrug performance,analyzingfluorine's contributionto drug design,synthesizingfluorinatedcompounds,utilizingfluorinatedintermediates,developingfluorinateddrugs,applyingfluorinatedagents,investigatingfluorinatedmolecules,studyingfluorinatedcompounds,examiningfluorinatedstructures,analyzingfluorinatedcompounds,synthesizingnewcompounds,developingnoveldrugs,designingnoveltherapeutics,creatingnovelagents,exploringnovelfunctions*, synthesizingnewcompounds*, developingnoveldrugs*, designingnoveltherapeutics*, creatingnovelagents*, exploringnovelfunctions*.
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